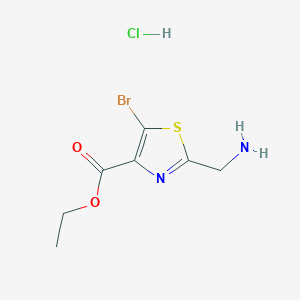

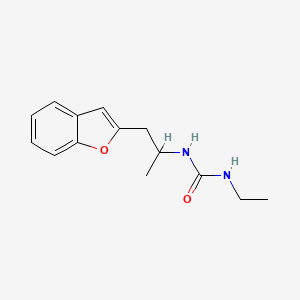

![molecular formula C21H18N4O3 B2700599 4-(6-Acetyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate CAS No. 361481-30-3](/img/structure/B2700599.png)

4-(6-Acetyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(6-Acetyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are known for their significant biological and pharmaceutical properties .

Synthesis Analysis

The synthesis of such compounds often involves a three-component condensation of an aromatic aldehyde, 3-amino-1,2,4-triazole, and a dicarbonyl compound (2,4-pentanedione or ethyl acetoacetate) in DMF . Alkylation of these compounds with methyl iodide or ethyl bromide in either saturated aqueous KОН–MeCN or NaH–DMF leads to the formation of N4-alkyl derivatives .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a [1,2,4]triazolo[1,5-a]pyrimidine core . The acetyl group and the phenyl benzoate moiety are attached to this core .Chemical Reactions Analysis

These compounds undergo various chemical reactions. For instance, the acetyl group of N4-alkyl derivatives shows significant reactivity towards aromatic aldehydes under the conditions of the Claisen–Schmidt reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For instance, one of the related compounds, 6-Acetyl-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo-[1,5-а]pyrimidine, is a colorless crystal with a melting point of 242–243°С when prepared in DMF–EtOH .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Systems

The compound has been utilized in the synthesis of various heterocyclic systems, demonstrating its versatility in organic chemistry. For instance, Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate was used as a reagent for the preparation of several amino-substituted fused pyrimidinones, showcasing the compound's role in the synthesis of complex heterocyclic structures with potential biological activities (Toplak et al., 1999).

Facilitation of Oxidative N-N Bond Formation

The compound has facilitated the synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines through metal-free oxidative N-N bond formation. This innovative strategy highlights the compound's importance in constructing complex molecular skeletons efficiently, contributing to the development of new materials and potentially active pharmaceutical ingredients (Zheng et al., 2014).

Antimicrobial and Antitumor Agent Synthesis

A series of derivatives were synthesized as potential antimicrobial and antitumor agents. This research indicates the compound's potential in the development of new therapeutic agents, though the focus was primarily on antimicrobial activity, with limited success in antitumor applications (Said et al., 2004).

Novel Alkylation Processes

The compound has been part of studies exploring novel alkylation processes and Dimroth rearrangement, offering insights into new synthetic pathways and the modification of heterocyclic compounds. These studies provide valuable knowledge for the development of novel synthetic strategies in organic chemistry (El Ashry et al., 1998).

Zukünftige Richtungen

The future research directions could involve further exploration of the biological and pharmaceutical properties of this compound. Given the significant biological activities of [1,2,4]triazolo[1,5-a]pyrimidines, there is potential for the development of new therapeutic agents based on this scaffold .

Wirkmechanismus

Target of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets in the body.

Mode of Action

Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This suggests that the compound could interact with its targets, leading to changes in their function.

Biochemical Pathways

Given the broad range of biological activities associated with triazole compounds , it is likely that this compound could affect multiple pathways and have downstream effects on various biological processes.

Result of Action

Given the broad range of biological activities associated with triazole compounds , it is likely that this compound could have diverse effects at the molecular and cellular level.

Eigenschaften

IUPAC Name |

[4-(6-acetyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3/c1-13-18(14(2)26)19(25-21(24-13)22-12-23-25)15-8-10-17(11-9-15)28-20(27)16-6-4-3-5-7-16/h3-12,19H,1-2H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJVMUBLVIDIGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

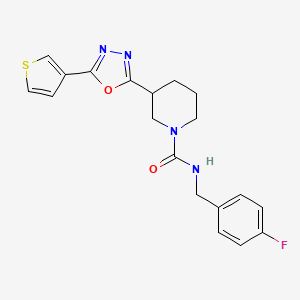

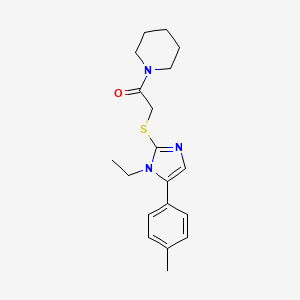

![5-((3,4-Dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2700517.png)

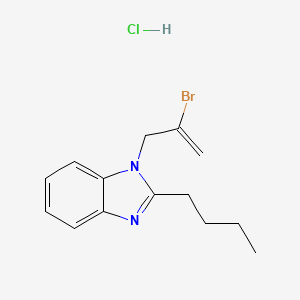

![1-(2-fluorophenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2700527.png)

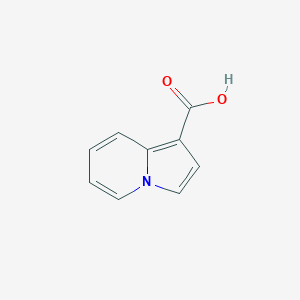

![N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2700529.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-methylbenzyl)sulfonyl]-1H-indole](/img/structure/B2700530.png)

![5-((3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2700534.png)

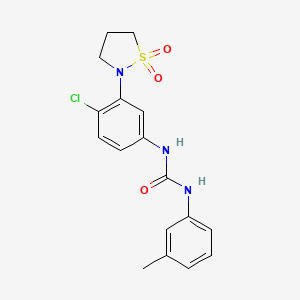

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2700538.png)